molecular formula C22H24F2N4O B5977191 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide

3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide

Cat. No. B5977191
M. Wt: 398.4 g/mol
InChI Key: QBJKFWXECMVMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide, also known as DBZP, is a novel small molecule compound that has gained interest in scientific research due to its potential therapeutic applications. DBZP is a synthetic compound that belongs to the class of benzimidazole derivatives and has been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide is not fully understood, but it is believed to exert its biological effects by inhibiting specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in regulating gene expression. In addition, this compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in several signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to possess several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting the expression of anti-apoptotic proteins. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells. In inflammation, this compound has been shown to inhibit the production of inflammatory cytokines by inhibiting the activity of the transcription factor NF-κB. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide in lab experiments is its high potency and specificity. This compound has been shown to exhibit potent biological activity at low concentrations, making it an ideal compound for studying specific biological processes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide. One area of research is the development of more potent and selective analogs of this compound that can be used for therapeutic applications. Another area of research is the identification of the specific molecular targets of this compound and the elucidation of its mechanism of action. Additionally, further research is needed to determine the safety and toxicity of this compound in vivo and its potential use in clinical trials.

Synthesis Methods

The synthesis of 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide involves several steps, including the reaction of 2-aminobenzimidazole with 3,4-difluorobenzyl chloride to form 1-(2-amino-1H-benzimidazol-1-yl)-3,4-difluorobenzene. The intermediate product is then coupled with piperidine-3-carboxylic acid to form this compound.

Scientific Research Applications

3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-[1-(1H-benzimidazol-2-yl)piperidin-3-yl]-N-[(3,4-difluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N4O/c23-17-9-7-16(12-18(17)24)13-25-21(29)10-8-15-4-3-11-28(14-15)22-26-19-5-1-2-6-20(19)27-22/h1-2,5-7,9,12,15H,3-4,8,10-11,13-14H2,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJKFWXECMVMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N2)CCC(=O)NCC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.